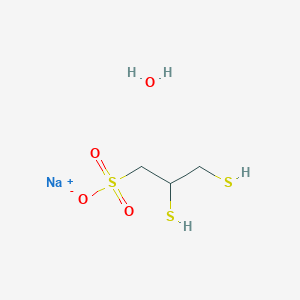
sodium;2,3-bis(sulfanyl)propane-1-sulfonate;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “sodium;2,3-bis(sulfanyl)propane-1-sulfonate;hydrate” is a chemical entity with significant applications in various fields of science and industry. It is known for its unique chemical structure and properties, which make it a valuable compound for research and industrial purposes.
Vorbereitungsmethoden
The synthesis of “sodium;2,3-bis(sulfanyl)propane-1-sulfonate;hydrate” involves specific synthetic routes and reaction conditions. The preparation methods include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts.
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods: Industrial production of “this compound” involves scaling up the laboratory synthesis methods to produce the compound in larger quantities.
Analyse Chemischer Reaktionen
“sodium;2,3-bis(sulfanyl)propane-1-sulfonate;hydrate” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions to form oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen from the compound, often using reducing agents such as hydrogen gas or metal hydrides.
Substitution: Substitution reactions involve the replacement of one functional group in the compound with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
“sodium;2,3-bis(sulfanyl)propane-1-sulfonate;hydrate” has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a starting material for the synthesis of more complex molecules.
Biology: In biological research, “this compound” is used to study its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential medicinal properties, including its ability to interact with specific biological targets and pathways.
Industry: Industrial applications of “this compound” include its use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of “sodium;2,3-bis(sulfanyl)propane-1-sulfonate;hydrate” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
“sodium;2,3-bis(sulfanyl)propane-1-sulfonate;hydrate” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar chemical structures and properties include those listed in the PubChem database.
Uniqueness: “this compound” is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds.
Eigenschaften
IUPAC Name |
sodium;2,3-bis(sulfanyl)propane-1-sulfonate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S3.Na.H2O/c4-9(5,6)2-3(8)1-7;;/h3,7-8H,1-2H2,(H,4,5,6);;1H2/q;+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUHNMQFDVIWGU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CS(=O)(=O)[O-])S)S.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(CS(=O)(=O)[O-])S)S.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NaO4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














